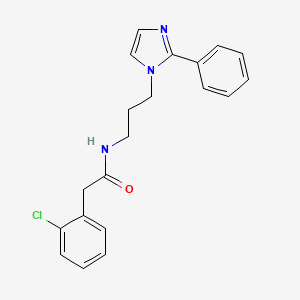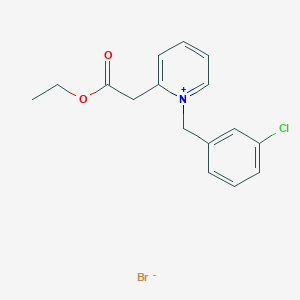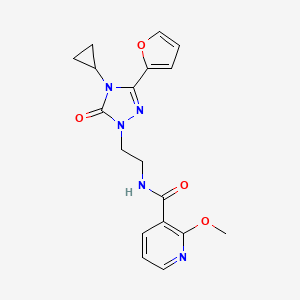
2-(2-chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O and its molecular weight is 353.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
One of the significant applications of similar compounds involves the synthesis and evaluation of their anticonvulsant activity. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with the compound , have been synthesized and tested for their anticonvulsant properties. These derivatives exhibited promising results against seizures induced by maximal electroshock (MES), with specific derivatives showing notable activity (Aktürk et al., 2002).
Antibacterial Agents
Another area of application includes the synthesis of derivatives as potential antibacterial agents. Compounds with structural similarities have been synthesized and evaluated for their antibacterial efficacy against various gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies provide insights into the physicochemical properties contributing to their antibacterial activity (Desai et al., 2008).
Antitumor Activity
Research has also explored the antitumor potential of derivatives bearing different heterocyclic ring systems. A study synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives reported considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Yurttaş et al., 2015).
Molecular Structure and Interactions
Research into the molecular structure and interactions of similar compounds contributes to understanding their pharmacological potential. Studies detailing the crystal structure and intermolecular interactions, such as hydrogen bonding, provide essential insights into their functional properties and potential applications in designing more effective therapeutic agents (Saravanan et al., 2016).
Ligand-Protein Interactions and Photovoltaic Efficiency
Investigations into the spectroscopic properties, ligand-protein interactions, and photovoltaic efficiency of benzothiazolinone acetamide analogs offer promising applications in dye-sensitized solar cells (DSSCs) and as potential inhibitors for cyclooxygenase enzymes. Such studies demonstrate the multifaceted applications of these compounds beyond their initial therapeutic potential (Mary et al., 2020).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-18-10-5-4-9-17(18)15-19(25)22-11-6-13-24-14-12-23-20(24)16-7-2-1-3-8-16/h1-5,7-10,12,14H,6,11,13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWZFVYXNAYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide](/img/structure/B2850605.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2850606.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2850614.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2850615.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2850616.png)





![3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one](/img/structure/B2850625.png)
